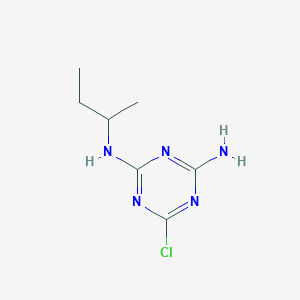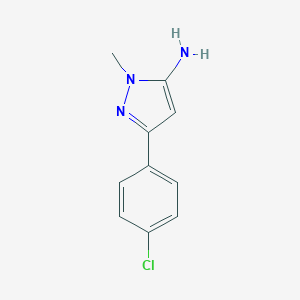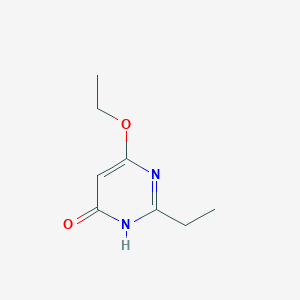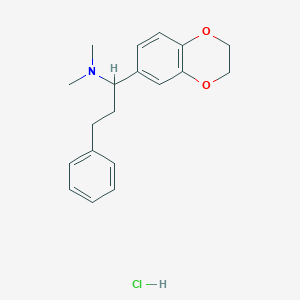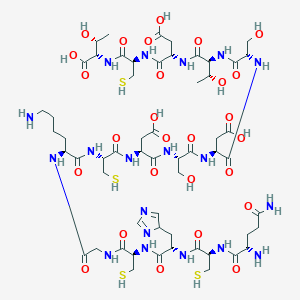
Follicle-stimulating hormone-beta-subunit (81-95)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Follicle-stimulating hormone-beta-subunit (81-95) is a peptide hormone that plays a crucial role in the regulation of reproductive functions in both males and females. This hormone is produced in the anterior pituitary gland and acts on the gonads to stimulate the production of sex hormones.
作用機序
Follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) binds to specific receptors on the surface of target cells in the gonads. This binding activates a signaling cascade that ultimately leads to the production of sex hormones. In females, follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) stimulates the growth and development of ovarian follicles, which produce estrogen. In males, this hormone stimulates the production of sperm and testosterone.
生化学的および生理学的効果
The effects of follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) are primarily mediated through its actions on the gonads. In females, this hormone stimulates follicular growth and maturation, leading to the production of estrogen. In males, follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) stimulates the production of sperm and testosterone. Additionally, this hormone has been shown to have an effect on bone metabolism and may play a role in the regulation of glucose homeostasis.
実験室実験の利点と制限
One advantage of using follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) in lab experiments is its specificity for the gonads. This hormone acts only on cells in the ovaries and testes, making it a useful tool for studying reproductive biology. However, one limitation of using this hormone is its short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several avenues for future research on follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)). One area of interest is the role of this hormone in the pathogenesis of reproductive disorders, such as polycystic ovary syndrome and hypogonadism. Additionally, further studies are needed to elucidate the signaling pathways involved in the actions of this hormone. Finally, the development of more stable analogs of follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) may allow for more prolonged and effective use in lab experiments.
合成法
The synthesis of follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. After synthesis, the peptide is cleaved from the solid support and purified using various chromatographic techniques.
科学的研究の応用
Follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) has been extensively studied in the field of reproductive biology. It has been shown to be involved in the regulation of follicle development, spermatogenesis, and steroidogenesis. Additionally, this hormone has been implicated in the pathogenesis of various reproductive disorders, including polycystic ovary syndrome and hypogonadism.
特性
CAS番号 |
132880-10-5 |
|---|---|
製品名 |
Follicle-stimulating hormone-beta-subunit (81-95) |
分子式 |
C57H91N19O27S4 |
分子量 |
1602.7 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C57H91N19O27S4/c1-22(79)42(56(101)68-30(12-41(87)88)50(95)74-36(20-107)55(100)76-43(23(2)80)57(102)103)75-52(97)32(16-78)70-48(93)28(10-39(83)84)66-51(96)31(15-77)69-49(94)29(11-40(85)86)67-54(99)35(19-106)73-46(91)26(5-3-4-8-58)64-38(82)14-62-45(90)33(17-104)72-47(92)27(9-24-13-61-21-63-24)65-53(98)34(18-105)71-44(89)25(59)6-7-37(60)81/h13,21-36,42-43,77-80,104-107H,3-12,14-20,58-59H2,1-2H3,(H2,60,81)(H,62,90)(H,64,82)(H,65,98)(H,66,96)(H,67,99)(H,68,101)(H,69,94)(H,70,93)(H,71,89)(H,72,92)(H,73,91)(H,74,95)(H,75,97)(H,76,100)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t22-,23-,24?,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,42+,43+/m1/s1 |
InChIキー |
WBYOCCGHKAPLST-VZGOPMHCSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)N)O |
SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CCC(=O)N)N)O |
正規SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CCC(=O)N)N)O |
配列 |
QCXCGKCDSDSTDCT |
同義語 |
follicle stimulating hormone, beta subunit (81-95), human follicle-stimulating hormone-beta-subunit (81-95) FSH-beta-(81-95) hFSH-beta-(81-95) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



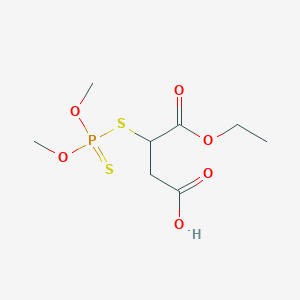
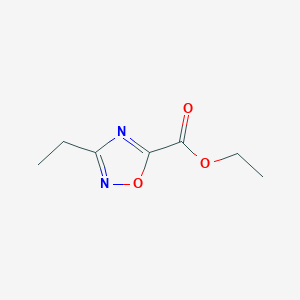
![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)
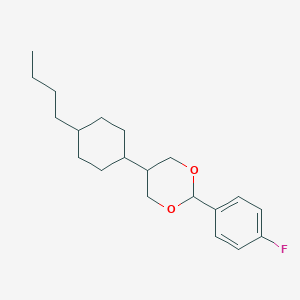
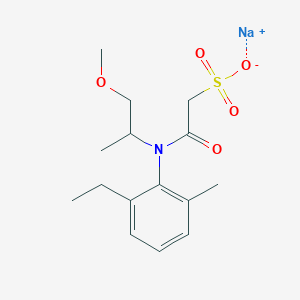
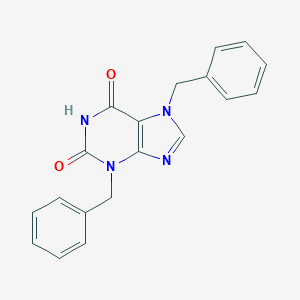
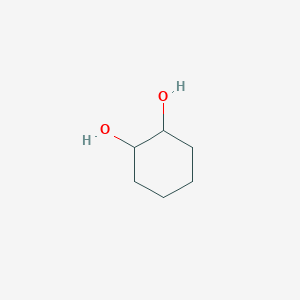
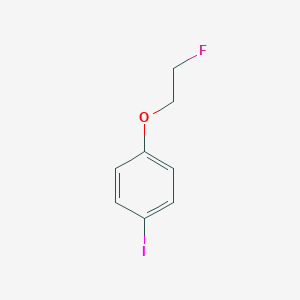
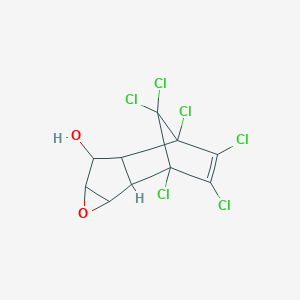
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)
